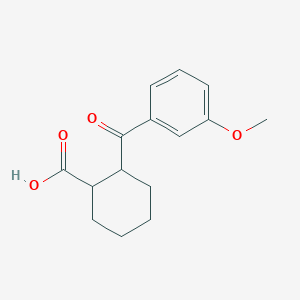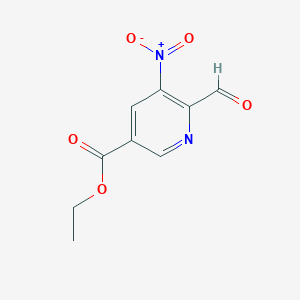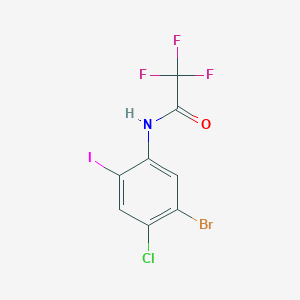
Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of a thiazole derivative with an isocyanate compound, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins involved in microbial growth, inflammation, or cancer cell proliferation. The thiazole ring plays a crucial role in binding to these targets, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Uniqueness
Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C10H14N2O4S |
|---|---|
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
methyl 2-[(2-hydroxy-2-methylpropyl)carbamoyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,15)5-11-7(13)8-12-6(4-17-8)9(14)16-3/h4,15H,5H2,1-3H3,(H,11,13) |
Clave InChI |
LRWYSBMHBAJCOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC(=O)C1=NC(=CS1)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13915309.png)



![2-Bromo-8-chloroimidazo[1,2-b]pyridazine](/img/structure/B13915328.png)






